molecular formula C6H11NO2 B085851 N-(Ethoxymethyl)acrylamide CAS No. 13036-41-4

N-(Ethoxymethyl)acrylamide

Cat. No. B085851
CAS RN: 13036-41-4
M. Wt: 129.16 g/mol
InChI Key: LSWADWIFYOAQRZ-UHFFFAOYSA-N
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Description

N-(Ethoxymethyl)acrylamide (EMA) is a chemical compound that is widely used in scientific research. It is a derivative of acrylamide, which is a widely used chemical in various industries. EMA has gained significant attention due to its unique properties and potential applications in various fields.

Scientific Research Applications

N-(Ethoxymethyl)acrylamide has a wide range of applications in scientific research. It is commonly used as a monomer in the synthesis of various polymers, such as poly(ethylene glycol)-based hydrogels. N-(Ethoxymethyl)acrylamide-based hydrogels have been used in tissue engineering, drug delivery, and biosensors. N-(Ethoxymethyl)acrylamide is also used as a cross-linking agent in the preparation of ion-exchange resins.

Mechanism Of Action

N-(Ethoxymethyl)acrylamide has a unique mechanism of action, which makes it useful in various applications. It is a hydrophilic monomer that can be easily incorporated into hydrophilic polymers. N-(Ethoxymethyl)acrylamide-based hydrogels have a high water content, which makes them suitable for various biological applications. N-(Ethoxymethyl)acrylamide can also be used as a cross-linking agent due to its ability to form covalent bonds with other molecules.

Biochemical And Physiological Effects

N-(Ethoxymethyl)acrylamide has been shown to be biocompatible and non-toxic. It does not induce any significant inflammatory response in vivo. N-(Ethoxymethyl)acrylamide-based hydrogels have been used in tissue engineering and wound healing applications. N-(Ethoxymethyl)acrylamide has also been used as a drug delivery vehicle due to its ability to release drugs in a controlled manner.

Advantages And Limitations For Lab Experiments

N-(Ethoxymethyl)acrylamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. N-(Ethoxymethyl)acrylamide-based hydrogels can be easily prepared and can mimic the extracellular matrix of various tissues. However, N-(Ethoxymethyl)acrylamide-based hydrogels have some limitations, such as low mechanical strength and poor stability.

Future Directions

N-(Ethoxymethyl)acrylamide has several potential future directions. It can be used in the development of new drug delivery systems, biosensors, and tissue engineering applications. N-(Ethoxymethyl)acrylamide-based hydrogels can be modified to improve their mechanical properties and stability. N-(Ethoxymethyl)acrylamide can also be used in the preparation of new ion-exchange resins for water treatment applications.
Conclusion:
N-(Ethoxymethyl)acrylamide is a unique chemical compound that has several potential applications in scientific research. It is easy to synthesize and has a high yield. N-(Ethoxymethyl)acrylamide-based hydrogels have been used in tissue engineering, drug delivery, and biosensors. N-(Ethoxymethyl)acrylamide has a unique mechanism of action, which makes it useful in various applications. N-(Ethoxymethyl)acrylamide is biocompatible and non-toxic, and it does not induce any significant inflammatory response in vivo. N-(Ethoxymethyl)acrylamide has several potential future directions, and it can be used in the development of new drug delivery systems, biosensors, and tissue engineering applications.

Synthesis Methods

N-(Ethoxymethyl)acrylamide can be synthesized by reacting ethylene oxide with acrylamide in the presence of a catalyst. The reaction produces N-(Ethoxymethyl)acrylamide and a small amount of diethyl acrylamide as a byproduct. The reaction is carried out at a high temperature and pressure to ensure maximum yield.

properties

CAS RN

13036-41-4

Product Name

N-(Ethoxymethyl)acrylamide

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

N-(ethoxymethyl)prop-2-enamide

InChI

InChI=1S/C6H11NO2/c1-3-6(8)7-5-9-4-2/h3H,1,4-5H2,2H3,(H,7,8)

InChI Key

LSWADWIFYOAQRZ-UHFFFAOYSA-N

SMILES

CCOCNC(=O)C=C

Canonical SMILES

CCOCNC(=O)C=C

Other CAS RN

13036-41-4

Origin of Product

United States

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